molecular formula C22H27ClN2O3 B11377497 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B11377497
M. Wt: 402.9 g/mol
InChI Key: SOSBWZAGKUKJHK-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a unique combination of structural motifs:

  • A 4-chlorophenyl group attached to a piperidine-containing ethylamine backbone.
  • A 4-methoxyphenoxy moiety linked via an acetamide bridge.

This structure positions the compound within a broader class of pharmacologically active molecules, where the piperidine ring and aryl groups are known to influence pharmacokinetics and target binding . The chloro and methoxy substituents likely modulate lipophilicity and electronic properties, impacting bioavailability and receptor interactions .

Properties

Molecular Formula

C22H27ClN2O3

Molecular Weight

402.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methoxyphenoxy)acetamide

InChI

InChI=1S/C22H27ClN2O3/c1-27-19-9-11-20(12-10-19)28-16-22(26)24-15-21(25-13-3-2-4-14-25)17-5-7-18(23)8-6-17/h5-12,21H,2-4,13-16H2,1H3,(H,24,26)

InChI Key

SOSBWZAGKUKJHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-chlorophenylpiperidine.

    Alkylation: The intermediate is then alkylated with 2-bromoethyl acetate to form N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl] acetate.

    Etherification: The acetate is then reacted with 4-methoxyphenol in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Chlorophenoxy vs. Methoxyphenoxy Derivatives

  • 2-(4-Chlorophenoxy)-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]acetamide (): Replaces the methoxy group with a chloro substituent. Increased lipophilicity due to the chloro group may enhance membrane permeability but reduce solubility.
  • N-(2-Diethylaminoethyl)-2-(4-methoxyphenoxy)acetamide (Mefexamide) (): Shares the 4-methoxyphenoxy group but substitutes piperidine with a diethylaminoethyl chain. The diethylamino group may confer basicity, altering blood-brain barrier penetration compared to the piperidine analog .

Key Insight : Methoxy groups improve solubility via hydrogen bonding, while chloro substituents enhance metabolic stability but may increase toxicity risks .

Variations in the Aminoethyl Backbone

Piperidine vs. Piperazine Derivatives

  • 2-(4-Chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}ethyl)acetamide (): Replaces piperidine with a piperazine ring bearing an additional acetylated chlorophenyl group.

Piperidinyl vs. Thiadiazole-Linked Acetamides

  • N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-(piperidin-1-yl)acetamide (VA17) (): Incorporates a thiadiazole ring instead of the phenoxy group. Thiadiazole’s electron-withdrawing properties may reduce metabolic degradation but limit passive diffusion .

Key Insight : Piperidine and piperazine backbones are common in CNS-targeting drugs due to their ability to engage neurotransmitter receptors, while heterocycles like thiadiazole favor antimicrobial activity .

Core Structural Modifications

Benzimidazole-Acetamide Hybrids

  • 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) ():
    • Replaces the piperidine-ethyl group with a benzimidazole core.
    • Demonstrated potent anthelmintic activity, suggesting benzimidazole’s role in disrupting microtubule function .

Quinazolinone Derivatives

  • 2-((4-Chlorobenzyl)thio)-3-(3,4,5-trimethoxybenzyl)quinazolin-4(3H)-one (): Substitutes the acetamide with a quinazolinone scaffold.

Key Insight: Core modifications drastically alter biological targets; acetamide derivatives prioritize enzyme inhibition, while quinazolinones and benzimidazoles target DNA or cytoskeletal proteins .

Biological Activity

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methoxyphenoxy)acetamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C24H30ClN3O3
  • Molecular Weight : 445.97 g/mol
  • Chemical Structure : The compound features a piperidine ring, a chlorophenyl group, and a methoxyphenoxy acetamide moiety.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities:

  • Antibacterial Activity :
    • Studies have shown that compounds containing the piperidine nucleus exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
    • A comparative analysis indicated that the synthesized derivatives displayed IC50 values ranging from 0.63 to 2.14 µM against acetylcholinesterase, highlighting their potential in treating bacterial infections .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results showed strong inhibitory activity, suggesting potential therapeutic applications in neurodegenerative diseases and gastric disorders .
  • Anticancer Properties :
    • Preliminary studies indicate that derivatives of this compound may possess anticancer properties, particularly against specific cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Study 1: Antibacterial Efficacy

In a study published in the Brazilian Journal of Pharmaceutical Sciences, several derivatives of the compound were tested for their antibacterial activity. The results indicated that some derivatives had significant inhibitory effects on bacterial growth, particularly against gram-negative bacteria .

CompoundBacterial StrainIC50 (µM)
Derivative ASalmonella typhi0.63
Derivative BBacillus subtilis1.15
Derivative CStaphylococcus aureus3.00

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition highlighted the effectiveness of the compound in inhibiting acetylcholinesterase (AChE). This activity is crucial for developing treatments for Alzheimer's disease.

CompoundEnzyme TargetIC50 (µM)
This compoundAChE1.75
Control DrugAChE5.00

Mechanistic Insights

The mechanism of action for the biological activities of this compound appears to involve multiple pathways:

  • Binding Affinity : Molecular docking studies suggest that the compound binds effectively to target proteins involved in bacterial metabolism and cancer cell proliferation.
  • Cellular Pathways : The compound may modulate critical signaling pathways such as MAPK and PI3K/Akt, which are vital for cell survival and growth .

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